molecular formula C11H9NO2 B7901834 1-(8-Hydroxyquinolin-2-yl)ethanone

1-(8-Hydroxyquinolin-2-yl)ethanone

Cat. No. B7901834
M. Wt: 187.19 g/mol
InChI Key: QDKCTGOYSQAWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-Hydroxyquinolin-2-yl)ethanone is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antifungal activity: Metal complexes of 8-hydroxyquinoline-based azo dye, which are related to 1-(8-Hydroxyquinolin-2-yl)ethanone, have shown significant antifungal properties. These complexes have been found more active compared to the ligand alone (Raj & Patel, 2015).

  • Neuropathic pain treatment: Derivatives of 8-hydroxyquinoline have been identified as orally active N-type calcium channel blockers for treating neuropathic pain without cytochrome P450 inhibition liability. This highlights their potential in pain management and drug development (Ogiyama et al., 2015).

  • Cytotoxic activity and fluorescence properties: Synthesized 3-hydroxyquinolin-4(1H)-one derivatives, related to the 1-(8-Hydroxyquinolin-2-yl)ethanone structure, have been explored for their cytotoxic activity against various cancer cell lines and fluorescence properties (Kadrić et al., 2014).

  • Metallosupramolecular chemistry: 8-Hydroxyquinoline and its derivatives, including those similar to 1-(8-Hydroxyquinolin-2-yl)ethanone, have been used in synthetic coordination chemistry for applications like supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht, Fiege, & Osetska, 2008).

  • Medicinal chemistry: 8-Hydroxyquinoline derivatives have attracted attention for their significant biological activities, including anticancer, HIV, neurodegenerative disorders, etc. These derivatives are explored for developing potent drug molecules for various therapeutic targets (Gupta, Luxami, & Paul, 2021).

  • Alzheimer's disease treatment: The family of 2-substituted 8-hydroxyquinolines, related to 1-(8-Hydroxyquinolin-2-yl)ethanone, has been proposed for treating Alzheimer's disease, demonstrating metal chaperone activity and the ability to attenuate Cu/Aβ interactions (Kenche et al., 2013).

properties

IUPAC Name

1-(8-hydroxyquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12-9/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKCTGOYSQAWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Hydroxyquinolin-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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